An In-depth Technical Guide to 3-amino-5-bromo-4-iodopyridine: Synthesis and Characterization
An In-depth Technical Guide to 3-amino-5-bromo-4-iodopyridine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The fundamental properties of 3-amino-5-bromo-4-iodopyridine have been calculated and are summarized in the table below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₄BrIN₂ |
| Molecular Weight | 298.90 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1)N)I)Br |
| InChI Key | (Predicted) |
| Physical State | Solid (Predicted) |
Proposed Synthetic Routes
The synthesis of 3-amino-5-bromo-4-iodopyridine can be approached through several strategic pathways. The selection of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible synthetic strategies are detailed below.
Route A: Electrophilic Iodination of 3-Amino-5-bromopyridine
This approach leverages the commercially available 3-amino-5-bromopyridine as a starting material. The amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). While the synthesis of 3-amino-5-bromo-2-iodopyridine via iodination at the 2-position has been reported[1], achieving regioselective iodination at the 4-position may require careful optimization of reaction conditions.
-
Dissolution: Dissolve 3-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Iodinating Agent: To the solution, add an iodinating agent such as N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography to isolate the desired 4-iodo isomer from other potential isomers.
The causality behind this experimental design lies in controlling the electrophilicity of the iodinating agent and the reaction temperature to influence the regioselectivity of the substitution.
Caption: Proposed workflow for the synthesis of 3-amino-5-bromo-4-iodopyridine via electrophilic iodination.
Route B: Sandmeyer-type Reaction from a 4-Amino Precursor
An alternative and potentially more regioselective approach involves a Sandmeyer-type reaction starting from a suitably substituted 4-aminopyridine derivative. This method is analogous to the synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine[2][3]. This strategy offers excellent control over the position of the iodo group.
-
Diazotization: Dissolve 3,5-dibromo-4-aminopyridine (1 equivalent) in an aqueous acidic solution (e.g., sulfuric acid or hydrobromic acid) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise, maintaining the low temperature to form the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Add the cold diazonium salt solution to the KI solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent, and purify as described in Route A.
The rationale for this multi-step process is the conversion of the amino group into an excellent leaving group (diazonium salt), which is then readily displaced by an iodide ion.
Caption: Proposed workflow for a Sandmeyer-type synthesis leading to a 4-iodopyridine scaffold.
Structural Elucidation and Characterization
The unambiguous identification of 3-amino-5-bromo-4-iodopyridine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 2 and 6 positions of the pyridine ring. These would likely appear as singlets or narrow doublets due to the substitution pattern. The chemical shifts can be predicted based on the data from related compounds like 3-amino-5-bromo-2-iodopyridine[1].
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (amino, bromo, and iodo groups).
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (around 3300-3500 cm⁻¹) and C-N stretching, as well as absorptions corresponding to the C-Br and C-I bonds in the lower frequency region.
Safety and Handling
As with any halogenated aromatic compound, 3-amino-5-bromo-4-iodopyridine should be handled with appropriate safety precautions. Based on the safety data for related compounds such as 3-amino-5-bromopyridine and 2-amino-5-bromo-3-iodopyridine[4][5], it should be considered harmful if swallowed, and may cause skin and eye irritation. Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Chemical Structure
Caption: Chemical structure of 3-amino-5-bromo-4-iodopyridine.
References
- Dandu, R. R., et al. (2011).
- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google P
-
Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. ([Link])
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P
-
2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 - PubChem. ([Link])
-
Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. ([Link])
-
3-Amino-5-bromopyridin-4-ol | 101084-20-2. ([Link])
-
Supporting Information Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. ([Link])
-
(PDF) 3-Amino-5-bromo-2-iodopyridine. ([Link])
Sources
- 1. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
